4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

Catalog No.
S773426
CAS No.
89-36-1
M.F
C10H10N2O4S
M. Wt
254.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benz...

CAS Number

89-36-1

Product Name

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

IUPAC Name

4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

InChI

InChI=1S/C10H10N2O4S/c1-7-6-10(13)12(11-7)8-2-4-9(5-3-8)17(14,15)16/h2-5H,6H2,1H3,(H,14,15,16)

InChI Key

CWJQQASJVVAXKL-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)O

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)O
  • Chemical Classification

    4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is classified as an organosulfur compound and a derivative of sulfonic acid PubChem: .

  • Structural Features

    The molecule possesses two potentially interesting functional groups: a pyrazole ring and a sulfonic acid group. Pyrazole rings are found in various biologically active molecules, and sulfonic acid groups can influence solubility and interaction with other molecules PubChem: .

Based on this classification and functional groups, here are some potential areas for scientific research involving 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid:

  • Medicinal Chemistry

    Due to the presence of the pyrazole ring, researchers might explore this compound's potential as a scaffold for drug discovery. Pyrazole derivatives exhibit diverse biological activities, and further investigation might reveal if this specific molecule has any medicinal properties NCBI Bookshelf: .

  • Material Science

    The sulfonic acid group can influence a molecule's interaction with surfaces and materials. Scientists could potentially investigate if this compound has properties useful in material science applications.

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a complex organic compound characterized by the presence of a benzenesulfonic acid group and a pyrazole derivative. Its molecular formula is C10H10N2O4SC_{10}H_{10}N_{2}O_{4}S, with a molecular weight of approximately 254.26 g/mol. The compound features a sulfonic acid group, which enhances its solubility and reactivity in various chemical environments, making it a significant subject of study in pharmaceutical chemistry and related fields .

, including:

  • Acid-Base Reactions: The sulfonic acid group can donate protons, functioning as a strong acid.
  • Nucleophilic Substitution: The pyrazole moiety allows for substitution reactions, where nucleophiles can attack electrophilic centers.
  • Oxidation: Strong oxidizing agents can oxidize the compound to form sulfonic acid derivatives.
  • Reduction: Reducing agents can convert carbonyl groups to alcohols.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions, allowing for the introduction of various substituents such as nitro or amino groups.

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid exhibits notable biological activities. It has been studied for its potential effects on specific molecular targets, including enzymes involved in inflammatory pathways and microbial resistance mechanisms. Interaction studies suggest that this compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For instance, derivatives of this compound have shown promising binding affinities against the epidermal growth factor receptor kinase and exhibited cytotoxicity against human liver carcinoma cell lines .

The synthesis of 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves several steps:

  • Formation of the Pyrazole Ring: A hydrazine derivative is condensed with an α,β-unsaturated carbonyl compound under acidic conditions to form the pyrazole ring.
  • Sulfonation: The resulting pyrazole derivative is then sulfonated using sulfuric acid or other sulfonating agents to introduce the benzenesulfonic acid moiety.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for further applications.

This compound has several applications in various fields:

  • Pharmaceutical Chemistry: It serves as a precursor for synthesizing thiazolyl-pyrazole derivatives with potential therapeutic properties.
  • Biological Research: It is used in studies investigating neurotoxic potentials and enzyme activities related to neurodegenerative diseases.
  • Chemical Synthesis: Its unique structure allows it to be used as a building block in organic synthesis for developing new compounds with desired biological activities .

Several compounds share structural similarities with 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid89-36-1Contains a unique pyrazole structure; specific substitution pattern enhances solubility
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid119-17-5Similar pyrazole moiety; different position of sulfonic acid
4-Chloro derivative of benzenesulfonic acidN/AContains a chlorine substituent; alters reactivity and potential applications

Uniqueness

The uniqueness of 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid lies in its specific electronic properties imparted by the dimethylamino group and its solubility due to the benzenesulfonic acid moiety. This combination makes it more reactive compared to its analogs and enhances its applicability in medicinal chemistry and drug development.

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 88 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 50 of 88 companies with hazard statement code(s):;
H314 (84%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (14%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

89-36-1

Wikipedia

3-methyl-1-phenyl-5-pyrazolone-4'-sulfonic acid

General Manufacturing Information

Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-: ACTIVE

Dates

Modify: 2023-08-15

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